3,4-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
説明
特性
IUPAC Name |
3,4-dimethoxy-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-12-9-18(22-19(25)13-6-7-15(26-2)16(10-13)27-3)24(23-12)20-21-14(11-29-20)17-5-4-8-28-17/h4-11H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCGIZXDKVVFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The molecular formula for this compound is . Its structure consists of a benzamide core substituted with a thiazole and pyrazole moieties, contributing to its biological activity. The presence of methoxy groups enhances the lipophilicity and potential bioavailability of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide exhibit significant anticancer effects. For instance:
- In vitro studies on various cancer cell lines demonstrated that related compounds can inhibit cell proliferation effectively. For example, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .
The mechanisms through which these compounds exert their anticancer effects include:
- Cell Cycle Arrest : Compounds induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to apoptosis in cancer cells.
- Inhibition of Key Signaling Pathways : They may inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation .
- Induction of Apoptosis : Studies have shown that these compounds can activate caspases and other apoptotic markers, leading to programmed cell death in malignant cells .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- A study published in the Journal of Medicinal Chemistry reported on a series of thiazole-pyrazole derivatives that exhibited potent antitumor activity against multiple cancer types. The most active compound demonstrated an IC50 value of 0.25 μM against HepG2 cells .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 0.25 | HepG2 (Liver) |
| Compound B | 0.50 | A549 (Lung) |
| Compound C | 0.75 | MCF7 (Breast) |
Pharmacokinetics
Understanding the pharmacokinetics of 3,4-dimethoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is crucial for evaluating its therapeutic potential:
- Absorption : The methoxy groups likely enhance solubility and absorption in biological systems.
- Metabolism : Preliminary studies suggest that cytochrome P450 enzymes may be involved in the metabolism of this compound, leading to various metabolites with potential biological activity.
- Excretion : Renal excretion appears to be a primary route for elimination based on structural assessments.
類似化合物との比較
Key Differences :
- Aryl substituents : Thiophene in the target vs. nitrophenyl in Ro-61-8048 may reduce electron-withdrawing effects, improving bioavailability .
- Heterocyclic cores : Pyrazole-thiazole-thiophene offers conformational flexibility compared to JM6’s rigid piperidine-thiazole system .
Pharmacological Comparison
- KMO Inhibition : Ro-61-8048 increases kynurenic acid (KYNA) in primates and reduces levodopa-induced dyskinesias . The target compound’s benzamide group may mimic sulfonamide interactions with KMO’s substrate-binding site, but its thiophene moiety could enhance hydrophobic interactions.
- Antimicrobial Activity : Compounds like 9c () and 4d () show activity against pathogens, suggesting the target’s thiazole-thiophene system may confer similar properties .
- Metabolic Stability : Methoxy groups in the target compound may slow oxidative metabolism compared to chlorinated analogs (e.g., 4d) .
Computational Insights
- Noncovalent Interactions: Thiophene’s electron-rich surface may engage in stronger van der Waals interactions than phenyl groups (e.g., in Ro-61-8048) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
